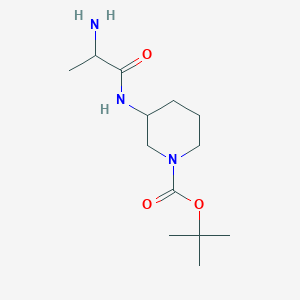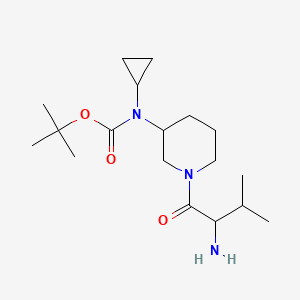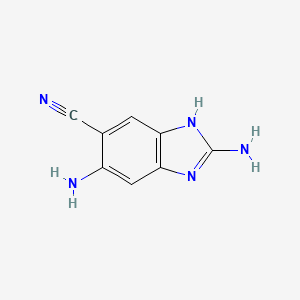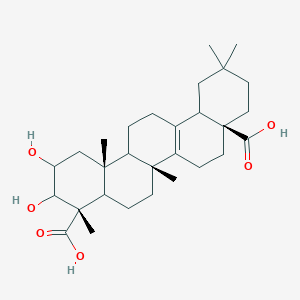![molecular formula C14H19NO B14792033 [rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)
[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[310]hexan-6-yl]methanol is a bicyclic compound with a unique structure that includes a benzyl group, a methyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl bromide or benzyl chloride in the presence of a base.
Introduction of the methyl group: This can be done through a methylation reaction using methyl iodide or a similar reagent.
Introduction of the hydroxyl group: This step involves the reduction of a suitable precursor, such as a ketone or an ester, to form the alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions used.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (for halogenation reactions), alkyl halides (for alkylation reactions), and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of bicyclic compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of [rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- [rel-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine
Uniqueness
The uniqueness of [rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol lies in its specific stereochemistry and the presence of the benzyl, methyl, and hydroxyl groups. These features give the compound distinct chemical and biological properties compared to its similar counterparts.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
[(1S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
InChI |
InChI=1S/C14H19NO/c1-14-10-15(8-12(14)13(14)9-16)7-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12?,13?,14-/m0/s1 |
InChI-Schlüssel |
VXYXTYBAZRVAPG-RUXDESIVSA-N |
Isomerische SMILES |
C[C@]12CN(CC1C2CO)CC3=CC=CC=C3 |
Kanonische SMILES |
CC12CN(CC1C2CO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)
![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)

![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)

![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)





